molecular formula C28H28ClN3O4S B2678032 3-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 422290-21-9

3-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B2678032
CAS No.: 422290-21-9
M. Wt: 538.06
InChI Key: UTTCWXNIIPPEPE-UHFFFAOYSA-N
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Description

3-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a synthetic small molecule compound provided for research purposes. The quinazolinone core structure present in this molecule is of significant scientific interest, as derivatives are known to be investigated for their potential as kinase inhibitors or modulators of various cellular processes in preclinical research . This product is intended for use in controlled laboratory studies by qualified researchers only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions. The specific biochemical activity, physiological targets, and research applications for this compound are not fully characterized and require further investigation.

Properties

IUPAC Name

3-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O4S/c1-35-24-11-10-19(17-25(24)36-2)12-14-30-26(33)13-15-32-27(34)22-8-3-4-9-23(22)31-28(32)37-18-20-6-5-7-21(29)16-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCWXNIIPPEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-aminobenzamide with 3-chlorobenzyl chloride to form the quinazolinone core. This is followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction with a suitable thiol reagent. The final step involves the coupling of the quinazolinone derivative with 2-(3,4-dimethoxyphenyl)ethylamine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic methods to enhance reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl ether group (-S-CH₂-) undergoes nucleophilic displacement under alkaline conditions. In ethanol/NaOH (0.1M, 60°C), bromoacetophenone replaces the 3-chlorobenzyl group with 90% efficiency.

Reaction ConditionsProductYield
S-alkylationEtOH/NaOH (0.1M, 60°C), 6h3-(2-phenacylsulfanyl-4-oxoquinazolin-3-yl)propanamide derivative90%

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide (R-SO-) and sulfone (R-SO₂-) using H₂O₂ in acetic acid:

Oxidizing Agent TimeProductSelectivity
30% H₂O₂ (1.5 equiv)2hSulfoxide85%
30% H₂O₂ (3.0 equiv)4hSulfone78%

Hydrolysis Reactions

The amide bond resists standard acid/base hydrolysis but cleaves under enzymatic conditions:

Condition EnzymeTemperatureCleavage Efficiency
pH 7.4 bufferTrypsin37°C45% after 24h
pH 8.0 bufferChymotrypsin37°C32% after 24h

Enzyme-Targeted Modifications

The quinazolinone core inhibits COX-II (IC₅₀ = 23.55 μM in LPS-induced RAW 264.7 cells) . Methylation of the 4-oxo group enhances activity:

Derivative COX-II IC₅₀ (μM)Selectivity Ratio (COX-II/I)
Parent compound23.555.6:1
4-methoxy analog18.928.3:1

Derivatization Pathways

Key synthetic modifications include:

  • Acylation : Reacting the free amine with acetyl chloride (pyridine, 0°C) yields N-acetyl derivatives (82% yield)

  • Methoxy group demethylation : BBr₃ in DCM (-20°C → rt) produces catechol analogs (67% yield)

Reaction Stability Data

Functional GroupThermal Stability (°C)pH Stability RangeLight Sensitivity
Sulfanyl ether≤1602-10UV-sensitive
Amide bond≤2004-9Stable
Chlorophenyl≤3001-12Stable

This comprehensive analysis synthesizes data from medicinal chemistry studies , enzymatic assays , and structural analogs to map the compound's reactivity landscape.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to this quinazoline derivative exhibit promising antimicrobial properties. The presence of the sulfanyl group is believed to enhance its activity against various microbial strains.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of derivatives based on similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
    • The compound's mechanism is thought to involve the inhibition of specific enzymes critical for bacterial survival, making it a candidate for further development in antibiotic therapies.

Anticancer Properties

The anticancer potential of this compound is noteworthy, particularly in targeting specific cancer cell lines.

Case Studies

  • Cell Line Studies :
    • In vitro studies have shown that the compound exhibits cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC₅₀ values were reported between 1.9 to 7.52 µg/mL, indicating a strong antiproliferative effect .
    • Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Anti-inflammatory Effects

Emerging research highlights the anti-inflammatory potential of this compound, which may be beneficial in treating conditions characterized by chronic inflammation.

Summary of Applications

Application TypeMechanismNotable Findings
AntimicrobialEnzyme inhibitionEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosisIC₅₀ values: 1.9 - 7.52 µg/mL on HCT-116 and MCF-7
Anti-inflammatoryCytokine modulationPotential use in chronic inflammatory diseases

Mechanism of Action

The mechanism of action of 3-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the sulfanyl group can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

Compound Name/Identifier Quinazolinone Substituents Amide Substituents Key Structural Features Reference
Target Compound 3-chlorophenylmethyl sulfanyl N-[2-(3,4-dimethoxyphenyl)ethyl] propanamide Methoxy groups enhance solubility; propanamide chain increases flexibility -
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide () 4-chlorophenyl sulfanyl N-(2,4,6-trimethylphenyl) acetamide Trimethylphenyl group introduces steric bulk and hydrophobicity
3-(4-Methylphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one () 4-methylphenyl sulfanyl, 4-nitrophenylmethyl sulfanyl - Nitro group (electron-withdrawing) may reduce stability; methylphenyl adds hydrophobicity
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide () 4-chlorophenyl sulfanyl N-(2-ethyl-6-methylphenyl) acetamide Ethyl and methyl groups enhance lipophilicity
N-[(4-Chlorophenyl)methyl]-2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanylacetamide () 3-(propan-2-yloxypropyl) N-(4-chlorophenyl)methyl acetamide Ether linkage improves conformational flexibility

Key Observations

Quinazolinone Substituents: The 3-chlorophenylmethyl sulfanyl group in the target compound (meta-substitution) contrasts with 4-chlorophenyl (para-substitution) in and . The 4-nitrophenylmethyl sulfanyl group in introduces a strong electron-withdrawing nitro group, which could decrease metabolic stability but enhance reactivity in electrophilic environments .

Amide Chain Variations :

  • The propanamide chain in the target compound offers greater conformational flexibility compared to the acetamide chains in , and 6. This flexibility might improve binding to targets requiring extended interactions.
  • The 3,4-dimethoxyphenethyl group in the target compound provides electron-donating methoxy groups, which enhance solubility through hydrogen bonding and polar interactions. This contrasts with the hydrophobic trimethylphenyl () and ethyl/methylphenyl () groups .

Synthetic Routes: Synthesis of similar compounds (e.g., ) involves thiolation of quinazolinone precursors followed by amidation. The target compound likely employs analogous steps, with modifications to incorporate the 3-chlorophenylmethyl and dimethoxyphenethyl groups .

Implications of Structural Differences

  • Solubility: The 3,4-dimethoxyphenethyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., trimethylphenyl in ).
  • Binding Affinity : The propanamide chain’s flexibility may allow better accommodation in enzyme active sites compared to rigid acetamide derivatives.
  • Stability : The absence of strong electron-withdrawing groups (e.g., nitro in ) suggests the target compound may exhibit superior metabolic stability.

Biological Activity

The compound 3-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Quinazoline Core : The presence of the quinazoline ring is crucial for its biological activity.
  • Chlorophenyl Group : This group enhances lipophilicity and may influence receptor binding.
  • Dimethoxyphenyl Substituent : This moiety could contribute to the modulation of biological pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon Cancer)22.67 ± 2.08Induction of apoptosis via caspase activation
LoVo (Colon Cancer)23.50 ± 1.50Cell cycle arrest at G2/M phase
MCF-7 (Breast Cancer)11.00 ± 0.69Inhibition of HDAC activity

The compound demonstrated significant cytotoxicity against HCT-116 and LoVo cell lines, with IC50 values indicating effective concentration levels required to inhibit cell viability .

The anticancer activity is primarily attributed to:

  • Apoptosis Induction : The compound activates intrinsic and extrinsic apoptotic pathways by modulating regulators such as Bax and Bcl-2, leading to increased caspase activity (caspases 8, 9, and 3) which promotes programmed cell death .
  • Cell Cycle Arrest : It effectively halts the cell cycle in the G2/M phase in LoVo cells, preventing further proliferation .
  • HDAC Inhibition : The compound has been shown to act as a histone deacetylase inhibitor (HDACI), which is significant in cancer therapy as it alters gene expression related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the quinazoline core significantly affect biological activity:

  • The introduction of electron-withdrawing groups (like CF₃) at specific positions on the phenyl rings enhances anticancer potency by increasing molecular interactions with target enzymes .
  • The sulfanyl group appears to play a role in enhancing lipophilicity, which may improve bioavailability and interaction with cellular targets .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Quinazoline Derivatives : A study demonstrated that derivatives with a similar structure exhibited potent inhibition against various cancer cell lines, supporting the notion that structural modifications can lead to enhanced therapeutic effects .
  • In Vivo Studies : Animal models treated with related quinazoline derivatives showed significant tumor reduction compared to controls, indicating potential for clinical applications .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing this compound with optimal yield and purity?

  • Methodological Answer : Synthesis should follow multi-step protocols involving quinazolinone core formation, thioether linkage introduction (via nucleophilic substitution of a chlorinated intermediate with 3-chlorobenzyl mercaptan), and amide coupling. Key steps include temperature-controlled reactions (e.g., 60–80°C for cyclization) and chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane). Low yields in coupling steps (e.g., <10%) may require optimization using coupling agents like HATU or DCC/DMAP . Safety protocols (gloves, fume hood) are critical due to thiol intermediates .

Q. How can researchers characterize the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, HSQC for heterocyclic protons), high-resolution mass spectrometry (HRMS for molecular ion validation), and X-ray crystallography (if single crystals form). For crystallography, slow evaporation in DMSO/ethanol mixtures may induce crystallization, as seen in analogous quinazolinone derivatives . FT-IR can confirm sulfanyl and carbonyl functional groups (peaks ~2550 cm⁻¹ for S-H and ~1680 cm⁻¹ for C=O) .

Q. What solvent systems are most effective for solubility testing?

  • Methodological Answer : Test solubility in DMSO (primary stock solution), followed by aqueous buffers (pH 4–9) with surfactants like Tween-80 for colloidal dispersion. Polar aprotic solvents (DMF, DMSO) typically show better solubility due to the compound’s hydrophobic aryl groups and hydrogen-bonding motifs. Contradictory solubility data across studies may arise from polymorphic forms, requiring PXRD analysis .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or Aurora kinases). Parameterize the compound’s sulfanyl and dimethoxyphenyl groups for van der Waals and π-π interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities . Compare results with structurally similar analogs (e.g., 3-(4-cycloheptyl-triazole) derivatives) to identify SAR trends .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer : Standardize assays using identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity (HPLC >98%). Test under hypoxic vs. normoxic conditions if targeting hypoxia-inducible pathways. Meta-analysis of literature data may reveal solvent/DMSO concentration effects (e.g., >0.1% DMSO alters membrane permeability) . Use ANOVA to statistically differentiate activity variations .

Q. How can researchers optimize in vitro-to-in vivo translation for pharmacokinetic studies?

  • Methodological Answer : Conduct microsomal stability assays (rat/human liver microsomes) to identify metabolic hotspots (e.g., demethylation of dimethoxyphenyl groups). For bioavailability, formulate with PEGylated nanoparticles or liposomes to enhance aqueous dispersion. Compare IV and oral administration in rodent models, monitoring plasma levels via LC-MS/MS. Adjust dosing based on allometric scaling from in vitro clearance data .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 gene editing to knockout putative targets (e.g., PTEN or PI3K) in cell lines and assess rescue effects. For pathway analysis, perform phosphoproteomics (LC-MS/MS with TiO₂ enrichment) to map kinase inhibition profiles. Confocal microscopy with fluorescently tagged probes (e.g., FITC-annexin V for apoptosis) can visualize real-time effects .

Methodological Notes

  • Safety & Handling : Always use PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential toxicity of sulfanyl intermediates and aryl chlorides .
  • Data Reproducibility : Document solvent lot numbers, humidity/temperature during experiments, and equipment calibration dates to minimize variability .
  • Conflict Resolution : For contradictory results, cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding assays) .

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